Ethyl 2-cyano-3,3-diphenylacrylate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, primarily targets ultraviolet (UV) rays . It functions as a UV absorber, protecting the skin and other substances from the harmful effects of UV radiation .
Mode of Action
Etocrylene absorbs UV rays when applied to the skin or incorporated into materials . By absorbing these rays, it prevents them from penetrating deeper layers of the skin or causing damage to other substances .
Result of Action
The primary result of Etocrylene’s action is the protection of the skin and other substances from UV-induced damage . This includes preventing sunburn, premature skin aging, and potentially reducing the risk of skin cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Etocrylene. For instance, its UV-absorbing properties may be affected by the intensity of sunlight exposure. Furthermore, it should be stored properly to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that esters, such as Ethyl 2-cyano-3,3-diphenylacrylate, can react with acids to liberate heat along with alcohols and acids .
Cellular Effects
It is known that when applied to the skin, this compound absorbs UV rays , which could potentially influence cell function by protecting cells from UV-induced damage.
Molecular Mechanism
As a UV absorber, it likely interacts with UV light, absorbing the energy and preventing it from causing damage to cellular components .
Preparation Methods
The preparation of Etocrylene involves a chemical reaction between ethyl ester and 2-cyano-3,3-diphenyl-2-propenoic acid . The industrial production method includes the following steps:
- Add cyclohexane and benzophenone to a reaction kettle and dissolve the benzophenone completely.
- Raise the temperature to 102-104°C and maintain it.
- Add sodium bicarbonate as a catalyst.
- Slowly add ethyl cyanoacetate dropwise into the reaction kettle and react for 16 to 18 hours.
- Separate the water generated during the reaction in a timely manner.
- The product, Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene), is obtained .
Chemical Reactions Analysis
Etocrylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for Etocrylene.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions: Sodium bicarbonate is used as a catalyst in its synthesis.
Major Products: The primary product formed from its synthesis is Ethyl 2-cyano-3,3-diphenylacrylate.
Scientific Research Applications
Etocrylene has several scientific research applications, including:
Chemistry: Used as a UV absorber in various chemical formulations to protect against UV radiation.
Biology: Its UV-absorbing properties make it useful in biological studies involving UV radiation.
Medicine: Incorporated into sunscreens and skincare products to prevent skin damage from UV exposure.
Comparison with Similar Compounds
Etocrylene is similar to other UV absorbers such as Octocrylene and Ethylhexyl Methoxycinnamate. it is unique due to its specific molecular structure and UV-absorbing properties . Similar compounds include:
Octocrylene: An ester formed by the Knoevenagel condensation of 2-ethylhexyl cyanoacetate with benzophenone.
Ethylhexyl Methoxycinnamate: Another common UV absorber used in sunscreens.
Etocrylene’s uniqueness lies in its specific molecular structure, which provides effective UV absorption and photostability .
Properties
IUPAC Name |
ethyl 2-cyano-3,3-diphenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-21-18(20)16(13-19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJNXBNRYMEYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044821 | |
Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid; [HSDB] White odorless powder; [MSDSonline] | |
Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Etocrylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5262 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000036 [mmHg], 3.6X10-7 mm Hg @ 25 °C /Estimated/ | |
Record name | Etocrylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5262 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETOCRYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
5232-99-5 | |
Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5232-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Etocrylene [USAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005232995 | |
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Record name | Etocrylene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52678 | |
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Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-cyano-3,3-diphenylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etocrilene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.663 | |
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Record name | ETOCRYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974109G71I | |
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Record name | ETOCRYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
95-97 °C | |
Record name | ETOCRYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7218 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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